molecular formula C13H10INO B1391987 2-(4-Iodobenzoyl)-6-methylpyridine CAS No. 1187170-49-5

2-(4-Iodobenzoyl)-6-methylpyridine

Cat. No.: B1391987
CAS No.: 1187170-49-5
M. Wt: 323.13 g/mol
InChI Key: KJJGRDNWSHGCEW-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H10INO and its molecular weight is 323.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular and Crystal Structure Studies : Research on compounds similar to 2-(4-Iodobenzoyl)-6-methylpyridine, like 2-amino-6-methylpyridinium salts, has provided insights into their molecular and crystal structures. These structures are characterized by ionic properties, with proton transfer to the pyridine nitrogen, and they adopt supramolecular heterosynthons, which are frameworks formed through noncovalent interactions such as hydrogen bonds (Thanigaimani et al., 2015).

  • Catalysis and Chemical Reactions : Studies on molecules like 2-methylpyridine, which is structurally similar to this compound, have explored their role in catalytic processes such as hydrodesulfurization and hydrodenitrogenation. These processes are crucial in the petroleum industry for removing sulfur and nitrogen impurities from crude oil (Egorova & Prins, 2004).

  • Material Science Applications : Compounds related to this compound are used in material science for the synthesis of new materials with unique properties. For instance, the synthesis of imidazopyridine, a structurally related compound, has applications in material science due to its structural characteristics (Bagdi et al., 2015).

  • Pharmacology and Biochemistry : While excluding specific information on drug use, dosage, and side effects, it's noteworthy that compounds like this compound have potential applications in pharmacology. For example, similar compounds have been studied for their antimicrobial and antifungal activities, which could be relevant in developing new therapeutic agents (İlkimen & Gülbandılar, 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Iodobenzoyl)-6-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine D4 antagonists, which are potential targets for treating neurological disorders . The nature of these interactions involves binding to the active sites of these biomolecules, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in neurotransmission, thereby altering cellular responses . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within cells.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Properties

IUPAC Name

(4-iodophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJGRDNWSHGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.